

physicochemical properties of 2-Methyl-1H-indole-3-carboxylic acid

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Compound of Interest

Compound Name: 2-Methyl-1H-indole-3-carboxylic acid

Cat. No.: B1274634

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methyl-1H-indole-3-carboxylic Acid**

Introduction

2-Methyl-1H-indole-3-carboxylic acid (CAS No: 63176-44-3) is a derivative of indole, a prominent heterocyclic aromatic compound. Indole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and structural versatility.^{[1][2]} This compound serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents.^[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of its synthetic pathway, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of **2-Methyl-1H-indole-3-carboxylic acid** are summarized below. These parameters are crucial for predicting its behavior in biological systems, designing formulations, and planning synthetic routes.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[3][4][5][6]
Molecular Weight	175.18 g/mol	[3]
IUPAC Name	2-methyl-1H-indole-3-carboxylic acid	[3]
Appearance	Solid	[4][7]
XLogP3-AA (LogP)	2.0	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
pKa (Predicted)	~3.9 (Estimated from Indole-3-carboxylic acid)	[8]
Melting Point	Data not available. The related ethyl ester melts at 150°C.[1]	
Boiling Point	Data not available. Likely decomposes upon heating.	
Solubility	No quantitative data available. Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in water.[8][9]	

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies applicable to **2-Methyl-1H-indole-3-carboxylic acid**.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

- Method: Capillary Melting Point
 - A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital instrument).
 - The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. This method was used for related compounds in synthetic procedures.[\[1\]](#)

Determination of Acid Dissociation Constant (pKa)

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.

- Method: Potentiometric Titration
 - A precisely weighed amount of **2-Methyl-1H-indole-3-carboxylic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
 - The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

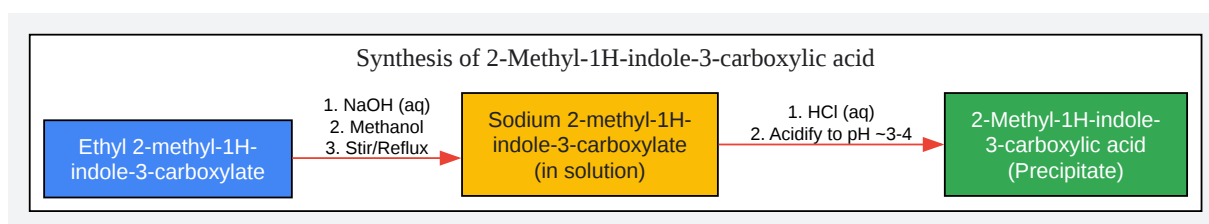
Solubility Measurement

Solubility data is vital for drug development, affecting absorption and bioavailability.

- Method: Shake-Flask Method (OECD Guideline 105)
 - An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a flask.
 - The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
 - The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
 - The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthetic Pathway Visualization

2-Methyl-1H-indole-3-carboxylic acid can be synthesized through various routes. A common and straightforward method involves the hydrolysis of its corresponding ester, ethyl 2-methyl-1H-indole-3-carboxylate. This process is typically carried out under basic conditions followed by acidification.



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